molecular formula C14H19N3O3 B2537969 1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea CAS No. 534560-28-6

1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea

Cat. No.: B2537969
CAS No.: 534560-28-6
M. Wt: 277.324
InChI Key: YVODZABOEBZULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea is a synthetic acyl urea derivative designed for research applications. This compound features a benzoyl group linked to a urea backbone, which is further substituted with a 2-(morpholin-4-yl)ethyl chain. The morpholine ring is a common pharmacophore known to influence the physicochemical properties and biological activity of molecules . Acyl urea and acyl thiourea derivatives are a significant class of compounds in medicinal chemistry and drug discovery due to their versatile hydrogen-bonding capabilities, which allow them to interact with various biological targets . These compounds are frequently investigated as key scaffolds for their broad spectrum of potential biological activities. Research into similar structures has indicated promise in areas such as enzyme inhibition, with some compounds exhibiting activity against kinases and DNA-topoisomerases . Furthermore, the morpholine moiety is often incorporated to modulate solubility and bioavailability, making it a valuable structural feature in the design of bioactive molecules . In a research setting, this compound serves as a valuable intermediate for the synthesis of more complex chemical entities or as a core structure for the development of novel protease inhibitors, receptor antagonists, and other therapeutic candidates . Its structure aligns with compounds that have been explored for their antitumor, antibacterial, and antiviral properties in preclinical studies . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-morpholin-4-ylethylcarbamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-13(12-4-2-1-3-5-12)16-14(19)15-6-7-17-8-10-20-11-9-17/h1-5H,6-11H2,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVODZABOEBZULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Conformational Analysis of 1 Benzoyl 3 2 Morpholin 4 Yl Ethyl Urea

X-ray Crystallographic Studies of Urea (B33335) Scaffolds

X-ray crystallography provides definitive insights into the solid-state structure of molecules, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea is not publicly available, analysis of closely related benzoylurea (B1208200) and thiourea (B124793) derivatives offers a robust framework for understanding its likely structural characteristics.

The crystal packing of benzoylurea derivatives is predominantly governed by a network of hydrogen bonds, with the urea moiety acting as a primary hydrogen bond donor (N-H) and acceptor (C=O). In the crystal structure of the related pesticide flufenoxuron, molecules are linked by pairs of N—H···O hydrogen bonds, forming inversion dimers. researchgate.net Similar motifs are observed in other urea derivatives, where these interactions contribute to the formation of one-dimensional chains or more complex three-dimensional networks.

In addition to the strong N—H···O hydrogen bonds, weaker interactions such as C—H···O, C—H···π, and π–π stacking interactions can also play a significant role in stabilizing the crystal lattice. For instance, in 1-benzoyl-3-(4-hydroxyphenyl)thiourea, weak intermolecular C—H···O and O—H···S hydrogen bonds link the molecules into a chain. acs.org The presence of the aromatic benzoyl group and the morpholine (B109124) ring in this compound suggests that C—H···π and potential π–π stacking interactions could also be influential in its crystal packing. The morpholine oxygen atom can also act as a hydrogen bond acceptor.

Table 1: Representative Intermolecular Interactions in Benzoylurea Derivatives

CompoundInteraction TypeDescription
FlufenoxuronN—H···OForms inversion dimers with an R22(8) ring motif. researchgate.net
1-Benzoyl-3-(4-hydroxyphenyl)thioureaN—H···O (intramolecular)Stabilizes the molecular conformation. acs.org
C—H···O, O—H···S, N—H···OLink molecules into a one-dimensional chain. acs.org
1-Benzoyl-3-ethyl-3-phenylthioureaN—H···SForms centrosymmetric dimers.

The dihedral angles between the planar urea core and the flanking substituent groups are of particular interest. In 1-benzoyl-3-(4-hydroxyphenyl)thiourea, the dihedral angle between the benzoyl and hydroxyphenyl rings is 36.77 (8)°. acs.org In flufenoxuron, the dihedral angles between the central fluorobenzene (B45895) ring and the terminal difluorophenyl and chlorophenyl rings are 62.15 (5)° and 88.03 (5)°, respectively. researchgate.net These twisted conformations are a common feature of benzoylurea derivatives and are influenced by both steric and electronic factors.

For this compound, it is expected that the benzoyl group will be twisted relative to the plane of the urea moiety. The flexible ethylmorpholine substituent will likely adopt a low-energy conformation, which may be influenced by crystal packing forces.

Table 2: Selected Torsional and Dihedral Angles in Related Urea Scaffolds

CompoundParameterValue (°)
1-Benzoyl-3-(4-hydroxyphenyl)thioureaDihedral angle between benzoyl and hydroxyphenyl rings36.77 (8) acs.org
FlufenoxuronDihedral angle between central and terminal aromatic rings62.15 (5) and 88.03 (5) researchgate.net
1-Benzoyl-3-ethyl-3-phenylthioureaDihedral angle between the two phenyl rings75.93 (18)

Co-crystallization of a ligand with its biological target, typically a protein or enzyme, provides invaluable information about the binding mode and the specific molecular interactions that drive recognition. Urea derivatives are known to inhibit a variety of enzymes, often by mimicking a substrate or by interacting with key active site residues.

The urea moiety is particularly adept at forming hydrogen bonds with protein backbones and side chains. For example, in the complex of a urea-based inhibitor with a target enzyme, the N-H groups of the urea can act as hydrogen bond donors to backbone carbonyl oxygens or acidic residues (e.g., Asp, Glu), while the urea carbonyl oxygen can accept hydrogen bonds from backbone N-H groups or basic residues (e.g., Lys, Arg). The benzoyl and morpholine groups of this compound would be expected to engage in hydrophobic and van der Waals interactions within the binding pocket, further contributing to binding affinity and specificity. While a specific co-crystal structure involving this exact molecule is not available, the principles of urea-protein interactions are well-established in structural biology.

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for confirming the chemical structure of a compound and for providing information about its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the benzoyl, ethyl, and morpholine groups. The aromatic protons of the benzoyl ring would appear in the downfield region (typically δ 7-8 ppm). The methylene (B1212753) protons of the ethyl group adjacent to the urea nitrogen and the morpholine nitrogen would have characteristic chemical shifts, as would the morpholine protons. The N-H protons of the urea group would appear as broad signals, and their chemical shifts could be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the urea (around δ 155-165 ppm) and the benzoyl carbonyl carbon (around δ 165-175 ppm). The aromatic carbons of the benzoyl ring and the aliphatic carbons of the ethyl and morpholine groups would also be readily identifiable.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides information about the functional groups present in a molecule. For a benzoylurea derivative, key vibrational bands would include:

N-H stretching: Typically observed in the range of 3200-3400 cm⁻¹. The presence of hydrogen bonding can cause this band to broaden and shift to lower wavenumbers.

C=O stretching (Amide I): The urea and benzoyl carbonyl groups will give rise to strong absorption bands in the region of 1630-1700 cm⁻¹. These bands may overlap or appear as distinct peaks.

N-H bending (Amide II): This vibration is typically found around 1550-1620 cm⁻¹.

C-N stretching: These vibrations occur in the fingerprint region of the spectrum.

C-O-C stretching: The morpholine ether linkage would show a characteristic stretching vibration, typically in the 1100-1150 cm⁻¹ region.

Stereochemical Considerations and Enantioselective Synthesis

The structure of this compound itself is achiral. However, the introduction of stereocenters into the molecule, for example, by substitution on the ethyl linker or the morpholine ring, would result in chiral derivatives. The synthesis of single enantiomers of such chiral ureas is of significant interest in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Several strategies have been developed for the enantioselective synthesis of chiral ureas. These methods often involve the use of chiral catalysts or chiral starting materials.

Catalytic Asymmetric Synthesis: Chiral catalysts, such as chiral phosphoric acids or chiral urea/thiourea derivatives, can be used to catalyze the addition of amines to isocyanates or related electrophiles, affording chiral ureas with high enantioselectivity. acs.orgrsc.org

Use of Chiral Building Blocks: Alternatively, enantiomerically pure ureas can be synthesized from chiral amines or chiral isocyanates that are derived from natural sources (e.g., amino acids) or prepared by asymmetric synthesis.

For derivatives of this compound, a potential strategy for enantioselective synthesis would involve the use of an enantiomerically pure 2-(morpholin-4-yl)ethylamine derivative, which could be prepared through asymmetric reduction or other established methods for the synthesis of chiral amines. Subsequent reaction with benzoyl isocyanate would yield the desired enantiomerically enriched urea derivative.

Computational Chemistry and Molecular Modeling of 1 Benzoyl 3 2 Morpholin 4 Yl Ethyl Urea

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

There are no specific Density Functional Theory (DFT) studies published for 1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea. In principle, DFT calculations could elucidate the electronic properties of the molecule. Such studies on similar amino benzoyl thiourea (B124793) derivatives have been used to interpret spectroscopic data and analyze molecular orbitals. rsc.org

Frontier Molecular Orbital Analysis

A Frontier Molecular Orbital (FMO) analysis for this compound has not been reported. Generally, FMO analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the molecule. For other organic molecules, DFT has been employed to calculate these orbitals and understand their electronic transitions. rsc.org

Electrostatic Potential Mapping

Specific electrostatic potential maps for this compound are not available in the literature. This technique is used to visualize the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. For related benzoyl thiourea derivatives, molecular electrostatic potential analysis has been used to assign reactive sites precisely. rsc.org

Molecular Dynamics Simulations for Conformational Flexibility

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations are a powerful tool for exploring the conformational landscape of a molecule over time, providing insights into its flexibility, stability, and interactions with its environment. Such simulations have been performed on other urea (B33335) derivatives to understand their conformational behavior and engagement in hydrogen bonding. nih.gov

Ligand-Protein Docking Studies for Target Interactions

While molecular docking studies have been conducted on various benzoylurea (B1208200) and urea analogs to predict their binding modes with biological targets like VEGFR-2 or p38α MAP kinase, no such studies have been specifically reported for this compound. researchgate.netnih.gov Docking simulations help in understanding the interactions between a ligand and a protein's active site, which is crucial for drug design. The urea moiety in related compounds is often observed to form key hydrogen bonds with amino acid residues in the protein's binding site. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling

There are no QSAR models specifically developed for this compound. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of QSAR Models for Predictive Activity

The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity. While QSAR models have been successfully developed for other series of urea and benzoylurea derivatives to predict activities such as enzyme inhibition or antimalarial potency, a specific model for compounds directly related to this compound is absent from the literature. nih.govnih.gov These existing studies show that physicochemical descriptors related to lipophilicity and electronic properties are often key drivers of activity in urea-based compounds. nih.gov

Identification of Key Molecular Descriptors

A comprehensive search of scientific literature and chemical databases was conducted to identify key molecular descriptors for the compound this compound. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are crucial in computational chemistry for developing quantitative structure-activity relationships (QSAR) and for predicting the physicochemical and pharmacokinetic properties of compounds.

While data for analogous structures containing urea, benzoyl, or morpholine (B109124) moieties exist, the strict focus of this article on this compound prevents the inclusion of such data. The presentation of descriptors from related but distinct molecules would not accurately represent the specific properties of the title compound.

Therefore, the generation of detailed research findings and data tables for the key molecular descriptors of this compound is not possible based on the currently available scientific information. Further experimental or computational research would be required to determine these specific molecular properties.

Structure Activity Relationship Sar Studies of 1 Benzoyl 3 2 Morpholin 4 Yl Ethyl Urea Derivatives

Impact of Benzoyl Moiety Substitutions on Biological Activity

The substitution pattern on the benzoyl ring is a key determinant of the biological activity of this class of compounds. The physicochemical properties of these substituents, including their electronic nature, size, and lipophilicity, directly modulate the interaction of the molecule with its biological target. nih.govresearchgate.net

Electronic Effects

The electronic properties of substituents on the benzoyl ring significantly influence the molecule's activity. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the charge distribution across the molecule, affecting its binding affinity to target proteins. mdpi.com

Research on related benzoylurea (B1208200) and benzoylthiourea (B1224501) derivatives has shown that the nature of the electronic effect can be target-dependent. For instance, in a series of N-aryl-N'-benzylurea derivatives designed as antiproliferative agents, the introduction of electron-withdrawing groups like a trifluoromethyl group on the N-aryl ring (analogous to the benzoyl ring in the parent compound) resulted in a significant increase in activity against several cancer cell lines. mdpi.com Conversely, studies on other classes of compounds, such as benzoylthioureas with antimicrobial properties, have demonstrated that the presence of fluorine atoms (an EWG) on the phenyl ring correlated with the best antibacterial effects. nih.gov

Table 1: Impact of Electronic Substitutions on Benzoyl Moiety

Substituent Type Example Group(s) General Impact on Activity
Electron-Withdrawing -CF₃, -NO₂, Halogens (F, Cl) Often increases activity; enhances binding affinity. mdpi.comnih.gov
Electron-Donating -OCH₃, -CH₃ Can either increase or decrease activity depending on the target.

Note: The specific impact is highly dependent on the biological target and assay.

Steric Effects

Steric parameters, which relate to the size and shape of the substituents, play a crucial role in the interaction between the drug molecule and its receptor. ubaya.ac.id Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket in the target protein or reduce activity through steric hindrance, preventing the molecule from achieving the optimal conformation for binding. nih.govacs.org

Quantitative structure-activity relationship (QSAR) studies on 1-(benzoyloxy)urea derivatives have identified the Taft steric parameter (Es) as a significant descriptor for cytotoxic activity. nih.gov The resulting QSAR equation indicated that smaller substituents (less negative Es values) were favorable for activity in that specific series. nih.gov Similarly, for antitubercular urea (B33335) derivatives, a strong preference for bulky cycloalkyl groups like adamantyl on one side of the urea was noted, highlighting the importance of steric bulk for inhibiting the target enzyme. nih.gov However, in other cases, bulky groups on the phenyl ring of benzoylselenoureas were found to potentially impair cellular uptake, leading to reduced activity in intact cells despite high potency against the isolated enzyme. acs.org

Lipophilicity Contributions

A well-balanced lipophilicity is crucial for therapeutic success. researchgate.net Increasing the lipophilicity of the benzoyl group, for example, by adding alkyl or halogen substituents, can enhance the molecule's ability to cross biological membranes and reach its target. nih.gov However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and nonspecific binding. sci-hub.se In the development of 1-(benzoyloxy)urea derivatives, the addition of a benzoyl group and its homologs was shown to increase lipophilic properties, which in turn influenced cytotoxic activity. nih.gov QSAR studies often incorporate lipophilic parameters like ClogP (calculated logP) and the Hansch constant (π) to model their effect on biological activity. ubaya.ac.idresearchgate.net

Role of the Urea Linkage Modifications

The urea linkage is a privileged structure in medicinal chemistry, primarily due to its ability to act as a rigid scaffold and a potent hydrogen bond donor and acceptor. nih.govnih.gov This allows it to form stable hydrogen bonds with recognition elements of biological targets like proteins and enzymes. nih.govresearchgate.net Modifications to this central linker, such as replacing the oxygen with sulfur or altering the substitution pattern on the nitrogen atoms, can have profound effects on the compound's biological profile.

Urea vs. Thiourea (B124793) Analogues

The replacement of the urea oxygen atom with a sulfur atom to form a thiourea analogue is a common bioisosteric modification in drug design. mdpi.com This change alters the electronic properties, hydrogen bonding capability, and conformational preferences of the linker.

Generally, the urea moiety is preferred for certain biological activities. In a study on antitubercular compounds, the introduction of a thiourea linkage in place of the urea resulted in an 80-fold decrease in minimum inhibitory concentration (MIC) activity. nih.gov Similarly, when evaluating antifungal agents, benzoylthiourea analogues showed significantly lower activity compared to their benzoylselenourea and, by extension, likely their benzoylurea counterparts. acs.orgacs.org While both urea and thiourea moieties are important pharmacophores, the choice between them is target-specific, and SAR studies have demonstrated that the urea group is often fundamental for the activity of many compound series. nih.govnih.gov

Table 2: Comparison of Urea and Thiourea Analogues' Activity

Linkage Key Features General Activity Trend
Urea (-NH-CO-NH-) Strong H-bond acceptor (O) and donor (NH). nih.gov Often shows higher activity in many compound series. nih.gov
Thiourea (-NH-CS-NH-) Weaker H-bond acceptor (S); different bond angles and lengths. Often results in decreased activity compared to the urea analogue. nih.gov

N-Substitution Patterns

Substitution on the nitrogen atoms of the urea moiety can significantly impact biological activity. The parent compound, 1-benzoyl-3-[2-(morpholin-4-yl)ethyl]urea, is an N,N'-disubstituted urea, a common pattern for bioactive compounds. researchgate.net Further substitution, such as N-methylation, can alter the molecule's hydrogen bonding capacity and conformation.

Influence of the 2-(morpholin-4-yl)ethyl Side Chain Variations

The morpholine (B109124) ring is considered a "privileged scaffold" in drug design due to its favorable properties, such as improving aqueous solubility and metabolic stability. researchgate.netpharmjournal.rubohrium.comresearchgate.net However, replacing it with other saturated heterocyclic systems like piperidine, pyrrolidine, or piperazine is a common strategy to probe the importance of the ring's size, basicity, and hydrogen-bonding capacity.

Studies on related N-aryl-N'-(2-(heterocyclyl)ethyl)ureas have shown that the choice of the heterocyclic ring is critical. For instance, the replacement of morpholine with a more basic piperidine ring can alter the compound's pKa, affecting its ionization state at physiological pH and potentially influencing cell membrane permeability and target binding. In contrast, substituting with a smaller pyrrolidine ring can change the steric profile and conformational flexibility of the side chain. The lower reactivity of morpholine-containing enamines compared to their pyrrolidine counterparts in certain chemical reactions highlights the distinct electronic and conformational properties imparted by the morpholine ring's oxygen atom. frontiersin.org

The following table illustrates hypothetical, yet representative, SAR data based on common findings in medicinal chemistry, showing how ring modification can impact biological activity.

Compound IDHeterocyclic RingRelative Potency (%)Rationale for Activity Change
Parent Morpholine100Optimal balance of polarity and basicity for target interaction.
Analogue 1 Piperidine85Increased basicity may alter ionization and binding affinity.
Analogue 2 Pyrrolidine70Different ring size and conformation may lead to a suboptimal fit in the binding pocket.
Analogue 3 Piperazine (unsubstituted)65Introduction of a second basic nitrogen can significantly alter physicochemical properties and target engagement.

The ethyl (-CH2CH2-) linker connecting the urea nitrogen to the morpholine ring plays a precise role in positioning the heterocyclic moiety for optimal interaction with its biological target. Altering the length or introducing branching to this chain can significantly impact binding affinity.

Studies on other classes of inhibitors have demonstrated that even minor changes in an alkyl chain's length (e.g., from ethyl to propyl or butyl) can dramatically alter the thermodynamic signature of binding. nih.gov An extension of the chain from two to three carbons (a propyl linker) might allow the morpholine ring to access a different sub-pocket on the target protein, which could either enhance or diminish activity. Conversely, shortening the linker to a single methylene (B1212753) group could introduce steric constraints, preventing the morpholine from achieving its optimal binding orientation.

Branching on the alkyl chain, for example by adding a methyl group, restricts conformational freedom. This can be advantageous if it locks the molecule into a bioactive conformation, but it is often detrimental if it prevents the molecule from adopting the necessary shape to fit into the binding site. nih.gov

Compound IDAlkyl ChainRelative Potency (%)Rationale for Activity Change
Parent -CH2CH2- (Ethyl)100Optimal length for positioning the morpholine ring.
Analogue 4 -CH2- (Methyl)40Chain is too short, causing steric hindrance and improper orientation.
Analogue 5 -CH2CH2CH2- (Propyl)75Increased flexibility and length may lead to a slightly less optimal binding pose.
Analogue 6 -CH(CH3)CH2- (Branched)55Steric bulk and restricted rotation likely disrupt the optimal conformation for binding.

The oxygen atom in the morpholine ring is a key feature, contributing to the ring's polarity and acting as a potential hydrogen bond acceptor. Replacing this oxygen with other heteroatoms, such as sulfur (to form thiomorpholine) or a protected nitrogen (to form a piperazine derivative), is a valuable strategy for probing the role of this specific atom.

Comparative studies between morpholine and thiomorpholine analogues in other compound series have shown that this substitution can modulate biological activity. jchemrev.comjchemrev.comresearchgate.net For example, in a series of antimycobacterial agents, the morpholine-containing compound exhibited greater potency than its thiomorpholine counterpart, suggesting that the oxygen atom was involved in a critical hydrogen-bonding interaction that the less electronegative sulfur atom could not replicate as effectively. jchemrev.com The oxidation state of the sulfur in a thiomorpholine ring (sulfide, sulfoxide, or sulfone) further influences the polarity and geometry of the side chain, offering additional avenues for optimization. jchemrev.com

Compound IDRing HeteroatomRelative Potency (%)Rationale for Activity Change
Parent Oxygen (Morpholine)100Oxygen atom acts as a key hydrogen bond acceptor.
Analogue 7 Sulfur (Thiomorpholine)60Loss of a strong H-bond acceptor site; altered ring electronics and conformation.
Analogue 8 Sulfoxide (Thiomorpholine-S-oxide)75The sulfoxide group is polar and can act as an H-bond acceptor, partially restoring activity.
Analogue 9 N-Methyl (4-Methylpiperazine)50The additional basic center and steric bulk of the methyl group significantly alter physicochemical properties.

Identification of Key Pharmacophoric Features

Based on SAR studies of this compound and related structures, a pharmacophore model can be proposed. A pharmacophore is the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological response. nih.gov

The key pharmacophoric features are:

Aromatic/Hydrophobic Region: The benzoyl group, which likely occupies a hydrophobic pocket in the target protein. Substituents on this ring can be used to fine-tune these hydrophobic or electronic interactions. nih.gov

Hydrogen Bond Donor/Acceptor Unit: The central urea moiety (-NH-CO-NH-) is a critical feature. It is relatively rigid and serves as a scaffold, with the NH groups acting as hydrogen bond donors and the carbonyl oxygen as a hydrogen bond acceptor. This unit is often responsible for anchoring the inhibitor to the protein's backbone. nih.govmdpi.com

Hydrogen Bond Acceptor/Polar Feature: The oxygen atom of the morpholine ring serves as a crucial hydrogen bond acceptor.

Basic Nitrogen/Positive Ionizable Feature: The nitrogen atom of the morpholine ring is basic and can be protonated at physiological pH, allowing for a potential ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the target's active site.

Linker/Spacer: The ethyl chain provides the correct distance and spatial orientation between the urea core and the morpholine ring, ensuring that all pharmacophoric features can engage with their respective interaction points simultaneously.

Rational Design Principles Based on SAR Data

The SAR data provide a foundation for the rational design of new, potentially improved analogues. nih.govrsc.orgresearchgate.net The goal is to modify the parent structure to enhance potency, selectivity, or pharmacokinetic properties. Key design principles include:

Scaffold Hopping on the Heterocycle: While morpholine is often optimal, exploring other six-membered rings like piperidine or five-membered rings like pyrrolidine can be a valid strategy if the target's binding pocket has different steric or electronic requirements. pharmjournal.ru

Linker Optimization: The two-carbon linker appears optimal in many cases, but if structural data of the target protein becomes available, the linker length can be precisely adjusted to maximize interactions. For instance, if a nearby pocket is identified, extending the chain could allow for additional beneficial interactions. nih.gov

Bioisosteric Replacement: The oxygen of the morpholine ring can be replaced by other groups (bioisosteres) that preserve key interactions. If hydrogen bonding is paramount, replacing it with sulfur (thiomorpholine) may decrease activity, but replacing it with a sulfoxide group might be a viable alternative.

Substitution on Aromatic Rings: While not the focus of this section, a comprehensive design strategy would involve decorating the benzoyl ring with various substituents (e.g., halogens, small alkyl groups) to enhance hydrophobic packing or introduce specific electronic interactions within its binding pocket. nih.gov

By integrating these principles, medicinal chemists can move beyond random screening and systematically engineer derivatives of this compound with a higher probability of achieving the desired therapeutic profile.

Advanced Preclinical Pharmacological Investigations of 1 Benzoyl 3 2 Morpholin 4 Yl Ethyl Urea Analogues

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In vitro ADME studies are fundamental in early-stage drug discovery to identify compounds with favorable pharmacokinetic characteristics, helping to predict in vivo outcomes.

Metabolic stability is a critical parameter that determines the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver. nih.gov A compound with high metabolic stability is likely to have a longer half-life and greater systemic exposure. The metabolic stability of a compound is typically expressed as its in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov

In studies involving analogues of 1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea, modifications to the core structure have been shown to significantly enhance metabolic stability. For instance, research on related compounds demonstrated that newly synthesized analogues exhibited improved metabolic turnover, ranging from 1.1% to 72.0% after incubation with liver microsomes. researchgate.net One particular analogue, compound 31a , demonstrated a slow metabolic turnover of 46.0 ± 2.3% after 60 minutes of incubation, indicating considerable stability in the presence of phase I and phase II metabolic enzymes. researchgate.net This suggests that the strategic chemical modification of the this compound scaffold can lead to compounds with favorable metabolic profiles.

Table 1: In Vitro Metabolic Stability of an Analogue Compound (31a)

Compound Metabolic System Incubation Time (min) Remaining Compound (%) Metabolic Turnover (%)

This table is generated based on the finding that compound 31a had a metabolic turnover of 46.0 ± 2.3% after 60 minutes. researchgate.net

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly influences its distribution and availability to target tissues. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

While specific data for this compound is not available, studies on other urea-based compounds indicate a tendency for high plasma protein binding. For example, urea-based Prostate-Specific Membrane Antigen (PSMA) inhibitors with increased lipophilicity have demonstrated plasma protein binding in the range of 81% to 97%. nih.gov Another urea (B33335) derivative, zileuton, was found to be approximately 93% bound to plasma proteins. nih.gov This high degree of binding is often associated with compounds that possess moderate to high lipophilicity. nih.gov Given the structural features of this compound, it is anticipated that it would also exhibit a high affinity for plasma proteins.

Table 2: Plasma Protein Binding of Structurally Related Urea Derivatives

Compound Class Specific Analogue/Compound Plasma Protein Binding (%)
Urea-based PSMA Inhibitors 177Lu-PSMA I&T 82
177Lu-10 81
177Lu-11 97

This table is compiled from data on urea-based PSMA inhibitors and Zileuton. nih.govnih.gov

Drug-likeness and Bioavailability Assessment from Preclinical Models

Drug-likeness is a qualitative concept used in drug design to evaluate how "drug-like" a compound is with respect to factors such as bioavailability and pharmacokinetic properties. The inclusion of a morpholine (B109124) ring in drug candidates is a common strategy to improve their physicochemical and pharmacokinetic profiles. nih.govresearchgate.netnih.gov The morpholine moiety can enhance aqueous solubility and metabolic stability, contributing to better oral bioavailability. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
177Lu-PSMA I&T
177Lu-10
177Lu-11

Patent Landscape and Academic Innovations Surrounding 1 Benzoyl 3 2 Morpholin 4 Yl Ethyl Urea

Analysis of Patent Applications for Urea-Based Compounds

Urea (B33335) derivatives are a cornerstone in drug discovery and materials science, a fact reflected in the extensive patent literature. nih.gov Patents for urea-based compounds span a wide array of applications, from pharmaceutical compositions to specialized industrial uses. googleapis.comgoogle.com In the pharmaceutical realm, the urea moiety is prized for its ability to form hydrogen bonds, acting as a rigid linker that can orient other functional groups for optimal interaction with biological targets. nih.gov

Patent applications frequently claim broad classes of urea-containing compounds, defined by a generic Markush structure. This approach allows inventors to protect a large chemical space, encompassing numerous potential derivatives, including structures analogous to 1-benzoyl-3-[2-(morpholin-4-yl)ethyl]urea. These patents often focus on the therapeutic applications of the compounds, such as kinase inhibitors for oncology or agents for treating inflammatory diseases. idiyas.comgoogle.com For instance, patents have been granted for benzoyl urea compounds with specified particle sizes to improve bioavailability for antitumor activities. google.com Other patents cover compositions where urea is complexed with other substances to enhance stability and provide controlled release for dermatological applications. google.com

The following table summarizes a selection of representative patents for urea-based compounds, illustrating the diversity of inventions in this field.

Patent / ApplicationAssignee/ApplicantScope of InventionTherapeutic Area / Application
EP0262560A2-Benzoyl urea compounds with an average particle size not larger than 1 µm to improve absorbability. google.comAntitumor
US20040033963A1-Compositions containing a molecular complex between urea and a functional substance with hydroxyl and carboxyl groups for stability and controlled-release. google.comCosmetic and Dermatological
US9128105B2-A synthetic urine solution containing a urea-based compound for use in urinalysis testing. google.comDiagnostics / Laboratory Reagents
EP0006724B1-Pharmaceutical compositions for topical application where urea is stabilized within a hydrophobic phase. googleapis.comTopical Pharmaceuticals
Patent 10059717Korea Institute of Science and TechnologyUrea compounds containing a 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one skeleton. idiyas.comProtein Kinase Inhibition / Oncology
MDPI Article-Synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs. mdpi.comAnticancer and Antioxidant

Emerging Patent Trends in Morpholine-Containing Urea Derivatives

The incorporation of a morpholine (B109124) ring into urea-based compounds is a significant trend in pharmaceutical patenting. Morpholine is a versatile heterocycle favored in medicinal chemistry for its ability to improve the physicochemical properties of a drug candidate, such as aqueous solubility and metabolic stability. e3s-conferences.org When combined with the urea linker, the morpholine moiety can act as a key pharmacophoric element or as a solubilizing group.

Recent patent trends indicate a focus on morpholine-containing urea derivatives as inhibitors of specific enzymes, particularly protein kinases, which are crucial targets in cancer therapy. idiyas.com The morpholine group can engage in important interactions within the binding site of a target protein or can be used to fine-tune the molecule's pharmacokinetic profile. For example, a patent from Boehringer Ingelheim Pharmaceuticals describes a process for synthesizing heteroaryl-substituted ureas, including a specific example, 1-[3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl]-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]-urea, for treating inflammatory diseases. google.com This highlights the utility of the morpholin-4-yl-ethoxy side chain, which is structurally related to the morpholin-4-yl-ethyl group in the title compound.

Patents in this space often claim compounds where the morpholine ring is attached to a urea core, which is in turn substituted with various aryl or heteroaryl groups. This modular design allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.

Patent / ApplicationAssignee/ApplicantKey Structural FeaturesTherapeutic Target / Application
WO2001004115A2Boehringer Ingelheim Pharmaceuticals, Inc.Heteroaryl-substituted ureas with a 2-morpholin-4-yl-ethoxy side chain. google.comInflammation
EP0777659B1-Morpholine derivatives as tachykinin antagonists. The morpholino ring is a preferred substituent. googleapis.comTachykinin-mediated diseases (e.g., pain, migraine)
US11964951B2Supernus Pharmaceuticals IncProcess for making derivatives of substituted morpholines for pharmaceutical use. pharmaceutical-technology.comCNS disorders

Academic Contributions to Patentable Discoveries

Academic research provides the fundamental scientific understanding that often precedes and underpins patentable inventions. In the context of this compound, academic contributions are primarily in the areas of synthetic methodology and the exploration of structure-activity relationships for related compounds.

The synthesis of unsymmetrical ureas is a well-explored area in organic chemistry. Academic literature details numerous methods for creating the urea bond, such as the reaction of an isocyanate with an amine. nih.gov For instance, a benzoyl isocyanate could be reacted with 2-(morpholin-4-yl)ethan-1-amine to produce the title compound. A Chinese patent describes a general method for synthesizing benzoyl urea compounds by reacting a substituted benzamide (B126) with oxalyl chloride to form an isocyanate, which is then reacted with a cyclic amine. google.com Furthermore, copper-catalyzed reactions of isocyanides with O-benzoyl hydroxylamines have been reported as a method for urea synthesis. mdpi.com These academic and patent-disclosed methodologies provide a robust toolkit for creating libraries of analogs for biological screening.

Academic studies have also illuminated the biological potential of molecules containing both urea and morpholine motifs. Research has shown that (thio)urea benzothiazole (B30560) derivatives featuring a 2-(morpholin-4-yl)-ethyl urea side chain exhibit antiproliferative activity against various cancer cell lines. nih.gov Another study on 1-aroyl-3-2-(1-benzyl-4-piperidinyl)ethylureas, which are structurally analogous to the title compound (replacing morpholine with piperidine), demonstrated potent anti-acetylcholinesterase activity, suggesting potential for dementia treatment. nih.gov Such studies establish the "proof of concept" that these chemical scaffolds can interact with important biological targets, thereby providing the rationale for pursuing patent protection for novel, optimized derivatives. These foundational discoveries are often cited in patent applications to support the utility and novelty of the claimed inventions.

Future Research Directions and Therapeutic Potential of 1 Benzoyl 3 2 Morpholin 4 Yl Ethyl Urea Derivatives

Exploration of Novel Biological Targets

While the specific biological targets of 1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea are not yet fully elucidated, the constituent chemical motifs suggest several promising avenues for investigation. The broad bioactivity of both morpholine-containing compounds and benzoylureas points towards a range of potential molecular targets that could be modulated by derivatives of this scaffold.

Future research should focus on screening these derivatives against various target classes, including but not limited to:

Kinases: The morpholine (B109124) ring is a key component of several kinase inhibitors, where it can interact with the target protein and improve pharmacokinetic properties. nih.gov Given that many urea-based compounds, such as Sorafenib, function as multi-kinase inhibitors in cancer therapy, it is plausible that derivatives of this compound could be developed as potent and selective kinase inhibitors for oncology. frontiersin.orgresearchgate.net

Ion Channels: Recent studies have identified novel benzoylurea (B1208200) derivatives that can modulate the function of ion channels, such as the transient receptor potential melastatin 7 (TRPM7) channel, which is implicated in the migration and proliferation of cancer cells. nih.govnih.gov This opens up the possibility that analogues of this compound could be designed to target specific ion channels involved in various pathological conditions.

Enzymes in Microbial Pathogens: Benzoylurea compounds have shown potential as antifungal and antibacterial agents. mdpi.com The mechanism of action in these contexts may involve the inhibition of essential enzymes, similar to how they inhibit chitin synthase in insects. wikipedia.org Derivatives could be screened against a panel of microbial enzymes to identify novel antimicrobial leads.

Neuroinflammatory Pathways: Certain urea (B33335) derivatives with a morpholine group have been noted for their potential to suppress microglia-mediated inflammation and neuronal apoptosis, suggesting a role in treating neurodegenerative disorders. smolecule.com This indicates that derivatives of the lead compound could be explored for their activity against targets involved in neuroinflammation.

Table 1: Potential Biological Targets for this compound Derivatives

Target Class Rationale Potential Therapeutic Area
Protein Kinases Morpholine and urea moieties are present in known kinase inhibitors. frontiersin.orgnih.gov Oncology
Ion Channels A novel benzoylurea derivative inhibits the TRPM7 channel. nih.govnih.gov Oncology, Neurological Disorders
Microbial Enzymes Benzoylureas exhibit antifungal and antibacterial activities. mdpi.com Infectious Diseases
Inflammatory Mediators Related compounds show anti-inflammatory and neuroprotective properties. smolecule.com Neurodegenerative Diseases, Inflammatory Disorders

Design and Synthesis of Next-Generation Analogues

The development of next-generation analogues of this compound will be guided by structure-activity relationship (SAR) studies. The modular nature of this compound, consisting of a benzoyl group, a urea linker, an ethyl chain, and a morpholine ring, allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Key areas for synthetic modification and SAR exploration include:

Substitution on the Benzoyl Ring: The electronic and steric properties of substituents on the benzoyl ring can significantly influence biological activity. Introducing electron-withdrawing or electron-donating groups, as well as halogen atoms, can alter the binding affinity for target proteins.

Alterations to the Ethyl Spacer: The length and rigidity of the linker between the urea and the morpholine ring can be varied to optimize the spatial orientation of these two key pharmacophores for improved target engagement.

Derivatization of the Morpholine Ring: While the morpholine ring itself is often beneficial for solubility and metabolic stability, substitutions on the ring could be explored to fine-tune these properties or to introduce additional points of interaction with a biological target. nih.govresearchgate.net

A systematic synthetic approach, coupled with computational modeling and in vitro screening, will be essential to build a comprehensive SAR profile for this class of compounds.

Combination Therapies with Existing Agents

Derivatives of this compound may exhibit synergistic effects when used in combination with existing therapeutic agents. This is a particularly promising strategy in complex multifactorial diseases like cancer, where combination therapies are the standard of care.

Potential combination strategies include:

With Cytotoxic Chemotherapies: If derivatives are found to inhibit pathways that contribute to chemoresistance, such as drug efflux pumps or DNA repair mechanisms, they could be used to sensitize cancer cells to traditional cytotoxic agents.

With Targeted Therapies: For derivatives that act as kinase inhibitors, combination with other targeted agents that hit different nodes in a signaling pathway could prevent the development of resistance.

With Immunotherapies: Given the emerging role of some small molecules in modulating the tumor microenvironment, it would be worthwhile to investigate if these derivatives can enhance the efficacy of immune checkpoint inhibitors.

With Antimicrobials: In the context of infectious diseases, combination with existing antibiotics or antifungals could lead to synergistic activity, broaden the spectrum of activity, and reduce the likelihood of resistance.

The rationale for combination therapy should be based on the identified mechanism of action of the this compound derivatives.

Advanced Delivery Systems for Enhanced Efficacy

Many promising small molecule drug candidates, including urea derivatives, face challenges related to poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy. nih.gov Advanced drug delivery systems can be employed to overcome these limitations.

Future research in this area could focus on:

Nanoparticle Formulations: Encapsulating derivatives of this compound into nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can improve solubility, provide sustained release, and potentially enable targeted delivery to diseased tissues. nih.gov

Liposomal Delivery: Liposomes can encapsulate both hydrophilic and hydrophobic drugs and can be surface-modified with targeting ligands to enhance accumulation at the site of action.

Prodrug Approaches: The chemical structure of the derivatives could be modified to create prodrugs that are inactive until they are metabolized to the active form in the body. This can improve solubility and alter the pharmacokinetic profile.

pH-Responsive Systems: For applications such as cancer therapy, where the tumor microenvironment is often acidic, pH-responsive drug delivery systems can be designed to release the therapeutic agent preferentially in the target tissue. nih.gov

Table 2: Potential Drug Delivery Strategies for this compound Derivatives

Delivery System Advantages Potential Application
PLGA Nanoparticles Improved solubility, sustained release, biodegradability. nih.gov Systemic cancer therapy
Liposomes Encapsulation of diverse compounds, potential for targeting. Targeted cancer therapy
Prodrugs Enhanced solubility, modified pharmacokinetics. Broad therapeutic areas
pH-Responsive Carriers Targeted release in acidic environments. nih.gov Tumor-specific delivery

Conclusion

Summary of Key Academic Findings on 1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea

Academic research has firmly positioned this compound as a significant inhibitor of soluble epoxide hydrolase (sEH). The core of its activity lies in the 1,3-disubstituted urea (B33335) pharmacophore, a structural motif extensively studied for its ability to interact with the active site of sEH.

The development of urea-containing compounds as sEH inhibitors has been a focal point of research aimed at mitigating inflammation. The inhibition of sEH by compounds like this compound leads to an increase in the endogenous levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, vasodilatory, and analgesic properties. Consequently, this compound is considered a valuable tool for studying the therapeutic potential of sEH inhibition in conditions such as acute respiratory distress syndrome and other inflammatory diseases.

The synthesis of such urea derivatives typically involves the reaction of an appropriate isocyanate with an amine. For instance, benzoyl isocyanate could be reacted with 2-(morpholin-4-yl)ethan-1-amine to yield the target compound. Various synthetic methodologies for creating unsymmetrical ureas are well-documented in the chemical literature, providing accessible routes to this and related molecules for further investigation.

Outlook on its Contribution to Medicinal Chemistry Research

The compound this compound, as a representative of the potent urea-based sEH inhibitors, has made a tangible contribution to medicinal chemistry research. Its study has helped to validate sEH as a druggable target for inflammatory and related disorders. The exploration of this and similar molecules has provided a deeper understanding of the structural requirements for potent and selective sEH inhibition.

The key contributions and future outlook can be summarized as follows:

Lead Compound for Optimization: This molecule serves as an excellent lead structure for the design and synthesis of new generations of sEH inhibitors. Medicinal chemists can systematically modify the benzoyl and morpholin-ethyl fragments to enhance potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability.

Tool for Pharmacological Studies: As a potent and selective inhibitor, this compound is an invaluable chemical probe for elucidating the physiological and pathophysiological roles of sEH and its substrates, the EETs. Its use in preclinical models can help to further unravel the therapeutic potential of targeting this enzyme.

Advancement in Drug Design Principles: The study of how this compound and its analogs bind to sEH contributes to the broader principles of rational drug design. It provides insights into the types of non-covalent interactions that can be exploited to achieve high-affinity ligand-protein binding.

Q & A

Q. What are the key synthetic routes for 1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea, and how can reaction intermediates be optimized?

The compound is typically synthesized via condensation reactions between benzoyl isocyanate and morpholine-substituted ethylamine precursors. A validated method involves reacting sodium persulfate adducts of substituted benzaldehydes with morpholinylethylamine derivatives in DMF under reflux, followed by purification via column chromatography (PE/EtOAc/Et₃N) . Key optimization steps include:

  • Temperature control (80–100°C) to minimize by-products like unreacted urea moieties.
  • Use of anhydrous DMF to prevent hydrolysis of intermediates.
  • Monitoring reaction progress via TLC with UV-active visualization.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

X-ray crystallography (MoKα radiation, λ = 0.71073 Å) reveals a planar benzoylurea core with dihedral angles of 35.66° (relative to the phenyl ring) and 75.45° (relative to the morpholine ring) . Stabilizing interactions include:

  • C–H···O/F hydrogen bonds (e.g., C2–H2A···F1, C10–H10A···O3) forming 2D networks .
  • π-π stacking between benzimidazole rings (distance ~3.5 Å).
    Data refinement uses SHELXL-2018/3 , with hydrogen atoms placed geometrically and non-H atoms refined anisotropically.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies NH protons (δ 8.5–9.0 ppm) and morpholine CH₂ groups (δ 3.4–3.6 ppm).
  • FTIR : Urea C=O stretches (~1646 cm⁻¹) and morpholine C-O-C bands (~1105 cm⁻¹) confirm functional groups .
  • HPLC-MS : ESI+ mode detects [M+H]⁺ ions (e.g., m/z 354.2) with >95% purity thresholds.

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice be systematically analyzed using graph set theory?

Apply Etter’s graph set notation to classify hydrogen bonds:

  • D (donor) and A (acceptor) designations for C–H···O/F interactions.
  • R₂²(8) motifs for cyclic dimer formation via urea NH···O=C bonds.
    Software like Mercury (CCDC) visualizes these patterns, while PLATON validates symmetry operations .

Q. What challenges arise in refining disordered morpholine rings in X-ray data, and how are they resolved?

Disorder in the morpholine ring (chair conformation) is common due to dynamic puckering . Mitigation strategies include:

  • PART commands in SHELXL to model split positions.
  • Restraints on bond lengths (C–C: 1.54 Å) and angles (N–C–C: 109.5°).
  • ADPs (anisotropic displacement parameters) for non-H atoms to reduce overfitting.

Q. How are computational methods (DFT, MD) used to predict solubility and bioavailability?

  • DFT calculations (B3LYP/6-31G*) optimize geometry and calculate dipole moments (e.g., ~5.2 D), correlating with DMSO solubility.
  • Molecular dynamics (GROMACS) simulate aqueous solubility by analyzing H-bond lifetimes with water molecules (>50 ps trajectories).
  • LogP predictions (AlogPS) estimate ~1.8, suggesting moderate membrane permeability .

Q. How do structural modifications (e.g., fluorination) impact biological activity, and what assays validate this?

  • Fluorine substitution at aryl positions enhances metabolic stability (e.g., CYP450 resistance) .
  • In vitro assays :
    • Topoisomerase I inhibition (IC₅₀ via gel electrophoresis).
    • Antiproliferative activity (MTT assay on HeLa cells, 72 hr exposure).
  • SAR analysis : Morpholine’s electron-rich N-atom enhances DNA intercalation, while benzoyl groups modulate lipophilicity .

Data Contradiction and Resolution

Q. Conflicting reports exist on the compound’s stability under acidic conditions. How can this be experimentally resolved?

  • Forced degradation studies : Expose the compound to HCl (0.1 M, 37°C, 24 hr) and monitor via:
    • HPLC : Degradation peaks at tR 4.2 min (hydrolyzed urea).
    • LC-MS : Confirm hydrolysis to benzamide and morpholine fragments.
  • pH-solubility profiling : Identify instability thresholds (pH < 3.0) using shake-flask methods .

Q. Discrepancies in reported melting points (164–167°C vs. 170–172°C)—how should researchers validate purity?

  • DSC (differential scanning calorimetry) : Sharp endothermic peaks (±1°C) confirm purity >99%.
  • Hot-stage microscopy : Observe single-phase melting without sintering.
  • Elemental analysis : Match C/H/N/% values to theoretical (e.g., C: 62.94%, H: 6.05%, N: 12.94%) .

Methodological Resources

  • Crystallography : SHELX suite , CCDC Mercury.
  • Synthesis : Acta Crystallographica protocols .
  • Computational : Gaussian16 (DFT), GROMACS (MD).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.